methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic name for this compound, per IUPAC rules, is methyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate hydrochloride . The parent structure comprises a spiro[4.5]decane system, where a 4-membered azetidine ring (2-aza) and a 5-membered oxolane ring (8-oxa) share a single spiro carbon atom. The acetate ester substituent is located at position 3 of the azetidine ring, and the hydrochloride salt form indicates protonation of the secondary amine nitrogen .
Key identifiers include:
- CAS Registry Number : 2230799-81-0 (free base) , 2361730-65-4 (hydrochloride)
- Molecular Formula : C₁₁H₂₀ClNO₃ (hydrochloride salt)
- SMILES : COC(=O)CC1CC2(CCOCC2)CN1.Cl
- InChIKey : CJWZLHHDJVQLDD-UHFFFAOYSA-N (free base) ; NUSLADBXVUYZTL-UHFFFAOYSA-N (hydrochloride)
Molecular Topology of the Spiro[4.5]decane Core
The spiro[4.5]decane core consists of two fused rings:
- A 4-membered azetidine ring (2-aza) containing a secondary amine.
- A 5-membered oxolane ring (8-oxa) with an oxygen atom .
The spiro junction at carbon 3 creates a rigid bicyclic framework, forcing non-planar geometry. X-ray crystallographic data for analogous spiro compounds reveal bond angles of ~109° at the spiro carbon, with torsional strain minimized through puckered conformations in both rings . The azetidine ring adopts a twist-boat conformation , while the oxolane ring prefers an envelope conformation to alleviate angle strain .
Table 1 : Key structural parameters of the spiro core
| Parameter | Value | Source |
|---|---|---|
| Spiro C–N bond length | 1.47 Å (typical for azetidines) | |
| Spiro C–O bond length | 1.43 Å (typical for oxolanes) | |
| Dihedral angle at spiro C | 88°–92° |
Conformational Analysis of the 8-Oxa-2-Azabicyclic System
The 8-oxa-2-azabicyclic system exhibits restricted rotation due to its spiro architecture. Nuclear magnetic resonance (NMR) studies of similar spiro[4.5]decanes reveal two primary conformers:
- Axial protonation : The amine hydrogen occupies an axial position, stabilizing the structure via hyperconjugation with the adjacent acetate group .
- Equatorial protonation : Less favored due to steric clashes between the acetate methyl group and oxolane oxygen .
Density functional theory (DFT) calculations indicate an energy barrier of 12.3 kcal/mol for interconversion between conformers, making room-temperature isomerization unlikely . The acetate substituent further restricts mobility by introducing steric hindrance between the ester oxygen and oxolane ring protons .
Electronic Effects of the Acetate Ester Substituent
The acetate ester group (–OCOCH₃) exerts significant electronic effects:
- Inductive withdrawal : The carbonyl group withdraws electron density from the azetidine ring, reducing the basicity of the secondary amine (pKa ~6.8 vs. ~9.5 for unsubstituted 2-azaspiro[4.5]decane) .
- Resonance stabilization : Conjugation between the ester carbonyl and nitrogen lone pairs delocalizes charge, as evidenced by a 15 nm bathochromic shift in UV-Vis spectra compared to non-ester analogs .
Table 2 : Electronic impact of the acetate group
| Property | Value (Hydrochloride Salt) | Source |
|---|---|---|
| N–H stretching frequency | 3250 cm⁻¹ (IR) | |
| C=O stretching frequency | 1745 cm⁻¹ (IR) | |
| ¹³C NMR δ (carbonyl C) | 170.2 ppm |
Protonation State and Counterion Interactions in the Hydrochloride Salt
In the hydrochloride salt, the azetidine nitrogen is protonated, forming a quaternary ammonium center . X-ray diffraction studies of related spiro compounds show that the chloride ion resides 2.9–3.1 Å from the protonated nitrogen, consistent with ionic bonding .
The protonation state enhances aqueous solubility (>50 mg/mL at 25°C) compared to the free base (<1 mg/mL) . Fourier-transform infrared (FTIR) spectroscopy confirms N–H⁺ vibrations at 2500–2700 cm⁻¹, while differential scanning calorimetry (DSC) reveals a melting point of 198–202°C due to strong ion-dipole interactions .
Key interactions :
Properties
IUPAC Name |
methyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c1-14-10(13)6-9-7-11(8-12-9)2-4-15-5-3-11;/h9,12H,2-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLMMPJLBWEPLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC2(CCOCC2)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches for Spiro Core Formation
The spiro[4.5]decane system is typically synthesized via intramolecular cyclization. A representative method from ACS Medicinal Chemistry Letters involves:
Step 1: Preparation of 8-Azaspiro Intermediate
Reacting 2-oxa-8-azaspiro[4.5]decan-3-yl methanol with thionyl chloride to form the corresponding chloride, followed by nucleophilic substitution with methyl glycinate.
Step 2: Cyclization
Using potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at −30°C to induce spiro ring closure. This method yields the spirocyclic amine intermediate with 84% efficiency.
Reaction Conditions Table
| Step | Reagents | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 1 | SOCl₂ | DCM | 25 | 77 | |
| 2 | KOtBu | THF | −30 | 84 |
Acetate Side Chain Introduction
The acetate group is introduced via Mitsunobu reaction or alkylation:
Mitsunobu Reaction
Coupling 2-oxa-8-azaspiro[4.5]decan-3-ol with methyl glycolate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method achieves 72% yield but requires rigorous drying.
Alkylation
Direct alkylation of the spirocyclic amine with methyl bromoacetate in dimethylformamide (DMF) at 50°C for 6 hours yields 68% product.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in ethyl acetate, followed by recrystallization from ethanol to obtain the hydrochloride salt with >99% purity.
Optimization and Yield Analysis
Solvent and Temperature Effects
- THF vs. DMF : Cyclization in THF at low temperatures (−30°C) minimizes side reactions compared to DMF.
- Acid Concentration : Using 2M HCl in ethyl acetate prevents over-protonation and ensures stoichiometric salt formation.
Yield Comparison Table
| Method | Key Parameter | Yield (%) | Purity (%) |
|---|---|---|---|
| Mitsunobu Reaction | DEAD/PPh₃, THF | 72 | 95 |
| Direct Alkylation | DMF, 50°C | 68 | 92 |
| Hydrochloride Formation | 2M HCl, EtOAc | 95 | 99 |
Comparative Analysis of Routes
The cyclization-alkylation route (Method A) offers higher overall yield (84% → 68%) but requires cryogenic conditions. In contrast, the Mitsunobu approach (Method B) avoids low temperatures but uses costly reagents. Industrial-scale synthesis favors Method A due to lower operational costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
Allosteric Inhibition
Methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate hydrochloride functions as an allosteric inhibitor of SHP2 (Src Homology 2-containing Protein Tyrosine Phosphatase 2). This inhibition is significant as SHP2 is involved in various cellular signaling pathways that regulate cell growth and survival. The modulation of SHP2 activity has implications for treating cancers and metabolic disorders.
Antimicrobial Properties
Recent studies have indicated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound appears to disrupt bacterial cell wall synthesis, which is critical for bacterial survival, making it a potential candidate for antibiotic development.
Case Study 1: Cancer Cell Lines
In vitro studies have demonstrated that the compound effectively induces apoptosis in various cancer cell lines. The observed cytotoxicity correlates with the inhibition of SHP2 activity, suggesting its potential as an anticancer agent.
Case Study 2: Bacterial Resistance
A significant study highlighted the compound's efficacy against multi-drug resistant (MDR) bacterial strains. This finding is particularly relevant given the rising concern over antibiotic resistance in clinical settings, showcasing the compound's potential role in overcoming these challenges.
Mechanism of Action
The mechanism of action of methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
2-Oxa-7-azaspiro[4.5]decane Hydrochloride (CAS 374795-37-6)
1-Oxa-8-azaspiro[4.5]decane Hydrochloride (CAS 3970-79-4)
- Molecular Formula: C₈H₁₄ClNO
- Similarity Score : 0.79
- Key Differences : The oxygen is at position 1 instead of 8, disrupting the spatial arrangement of the spiro system. This compound lacks functional groups like esters, limiting its utility in derivatization .
Analogues with Modified Substituents
{8-Oxa-2-azaspiro[4.5]decan-3-yl}methanol Hydrochloride (CAS 2228436-07-3)
Methyl 8-Oxa-2-azaspiro[4.5]decane-4-carboxylate Hydrochloride
Analogues with Different Counterions
8-Oxa-2-azaspiro[4.5]decane Oxalate (2:1) (CAS 1651840-84-4)
- Molecular Formula: (C₈H₁₃NO)₂·C₂H₂O₄
- Similarity Score : 0.68
- This may affect crystallization behavior and solubility in aqueous media .
Functionalized Derivatives in Drug Discovery
1-[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-2-(2-fluoro-5-methylphenoxy)ethan-1-one Hydrochloride
- Molecular Formula : C₁₈H₂₆ClFN₂O₃
- Key Differences: Incorporates a fluorinated phenoxy group and an aminomethyl substituent, enhancing target specificity in kinase inhibitors. The acetamide moiety replaces the ester, improving metabolic stability .
(3S)-8-Boc-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane
- Molecular Formula: C₁₃H₂₃NO₄
- Key Differences : A Boc-protected amine and hydroxyl group at position 4 provide orthogonal protection for multi-step syntheses. The stereochemistry at position 3 influences chiral recognition in asymmetric catalysis .
Comparative Analysis Table
Biological Activity
Methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate hydrochloride (CAS Number: 2230807-51-7) is a synthetic compound characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an allosteric inhibitor of the Src Homology 2-containing Protein Tyrosine Phosphatase 2 (SHP2), a key regulator in various cellular signaling pathways.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉ClN₀₃ |
| Molecular Weight | 249.73 g/mol |
| IUPAC Name | Methyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate hydrochloride |
| Physical Form | Powder |
| Purity | ≥95% |
The mechanism of action for this compound involves its interaction with SHP2, where it acts as an allosteric inhibitor. This interaction can influence downstream signaling pathways that are critical in various diseases, including cancer and metabolic disorders. The compound’s ability to modulate SHP2 activity suggests potential therapeutic applications in conditions characterized by dysregulated signaling.
Biological Activity
Research has indicated that this compound exhibits the following biological activities:
- Inhibition of SHP2 : This compound has demonstrated significant inhibitory effects on SHP2, which is involved in the regulation of several signaling pathways that control cell growth and differentiation.
- Potential Anticancer Properties : Given its role in modulating SHP2 activity, there is potential for this compound to be developed into a therapeutic agent for treating cancers where SHP2 is implicated in promoting tumor growth and survival .
- Influence on Metabolic Disorders : By affecting signaling pathways related to metabolism, this compound may also have implications for metabolic diseases, although further research is needed to clarify these effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In vitro assays have confirmed the compound's ability to inhibit SHP2 activity at micromolar concentrations, with reported IC50 values indicating effective inhibition at concentrations around 50 µM .
- Structural Analysis : Structural studies using X-ray crystallography have elucidated the binding interactions between this compound and SHP2, providing insights into its allosteric modulation mechanisms .
- Therapeutic Potential : The compound's unique structure and biological properties position it as a promising candidate for drug development aimed at targeting SHP2-related pathways in cancer and metabolic disorders .
Q & A
Q. Key reagents :
- Oxidizing agents : KMnO₄ for epoxide formation.
- Reducing agents : LiAlH₄ for intermediate reduction.
- Acid catalysts : HCl for salt formation .
Basic: What physicochemical properties are critical for experimental handling?
Advanced: How can reaction yields be optimized during spirocyclic core synthesis?
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during cyclization .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve ring-closing efficiency by stabilizing transition states .
- Purification : Use reverse-phase HPLC to separate diastereomers, which commonly form due to the spiro center’s stereochemical complexity .
Contradictions in yield reports (50–75% across studies) may arise from varying catalyst loads or solvent purity .
Advanced: What methodologies elucidate its mechanism of action in enzyme inhibition?
- Kinetic assays : Measure IC₅₀ values against acetylcholinesterase (AChE) or carbonic anhydrase (CA) using spectrophotometry. Competitive inhibition is inferred from Lineweaver-Burk plot deviations .
- Molecular docking : Compare binding poses with co-crystallized ligands (e.g., donepezil for AChE) to identify key interactions (e.g., hydrogen bonding with the oxolane oxygen) .
- Mutagenesis studies : Replace residues in enzyme active sites (e.g., His447 in AChE) to test binding dependency .
Advanced: How do structural analogs differ in biological activity?
| Compound | Structural Variation | Activity vs. Target |
|---|---|---|
| 2-Oxa-8-azaspiro[4.5]decane HCl | Lacks acetate ester | 10× lower AChE inhibition |
| 1-Oxa-8-azaspiro[4.5]decan-2-one | Ketone instead of ester | Enhanced CA inhibition (IC₅₀ = 12 nM) |
| 8-Thia-2-azaspiro[4.5]decane | Sulfur replaces oxygen | Reduced solubility, higher cytotoxicity |
| These differences highlight the acetate group’s role in potency and the oxygen atom’s contribution to target selectivity . |
Advanced: What analytical techniques resolve contradictions in spectral data?
Discrepancies in NMR (e.g., δ 3.7 ppm for ester methyl vs. δ 3.5 in some reports) arise from solvent effects or salt form variations. Mitigation strategies:
- Standardized conditions : Use deuterated DMSO for all studies to eliminate solvent shifts .
- X-ray crystallography : Resolve absolute configuration disputes (e.g., spiro center R/S assignment) .
- High-resolution MS : Confirm molecular ion ([M+H]⁺ = 250.12) to rule out impurities .
Advanced: What safety protocols are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
